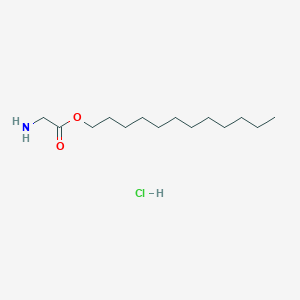

グリシンラウリルエステル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycine lauryl ester hydrochloride is a derivative of glycine, an amino acid, and is known for its surfactant properties. It is commonly used in various industrial and biomedical applications due to its ability to reduce surface tension and form micelles in aqueous solutions .

科学的研究の応用

Glycine lauryl ester hydrochloride has a wide range of applications in scientific research:

作用機序

Target of Action

Glycine lauryl ester hydrochloride, also known as Glycine lauryl ester HCl, is a derivative of glycine . Glycine is a non-essential amino acid that acts as an inhibitory neurotransmitter in the central nervous system . It primarily targets the NMDA receptor complex and glycine receptors .

Mode of Action

The compound interacts with its targets in the central nervous system (CNS) through two types of glycine binding sites: strychnine-sensitive and strychnine-insensitive . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

Glycine lauryl ester hydrochloride likely affects the same biochemical pathways as glycine. Glycine is involved in several metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances . The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .

Result of Action

The molecular and cellular effects of glycine lauryl ester hydrochloride’s action are likely similar to those of glycine. Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

生化学分析

Biochemical Properties

Glycine lauryl ester hydrochloride, as a derivative of glycine, may participate in various biochemical reactions. Glycine is known to be involved in the synthesis of proteins, glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, from which it is derived, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It is plausible that glycine lauryl ester hydrochloride may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Glycine lauryl ester hydrochloride is likely to be involved in metabolic pathways related to glycine. Glycine is utilized in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

準備方法

Synthetic Routes and Reaction Conditions

Glycine lauryl ester hydrochloride can be synthesized through the esterification of glycine with lauryl alcohol in the presence of an acid catalyst. The reaction typically involves heating glycine and lauryl alcohol with a strong acid such as hydrochloric acid to form the ester. The reaction conditions include maintaining a temperature of around 100°C and using an excess of lauryl alcohol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of glycine lauryl ester hydrochloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound .

化学反応の分析

Types of Reactions

Glycine lauryl ester hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to glycine and lauryl alcohol.

Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Glycine and lauryl alcohol.

Oxidation: Lauric acid and glycine.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

Similar Compounds

N-Lauroyl glycine lauryl ester: Similar in structure but with different surfactant properties.

N-Lauroyl serine lauryl ester: Another amino acid ester with comparable applications but different efficacy in certain uses.

Uniqueness

Glycine lauryl ester hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in forming stable micelles and enhancing solubility in aqueous solutions. This balance is not as optimal in some of its similar compounds, which may have different chain lengths or functional groups .

特性

IUPAC Name |

dodecyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQABHIYZDIJESE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614405 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-11-9 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。